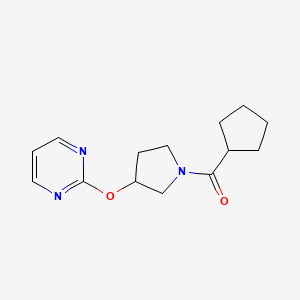![molecular formula C15H19F3N2O3S B2952557 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2380040-24-2](/img/structure/B2952557.png)
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also referred to as JNJ-63533054 and belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the modulation of the NMDA receptor. This compound acts as a negative allosteric modulator, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. Binding of this compound to the receptor reduces the activity of the receptor, resulting in a decrease in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound can reduce the activity of the NMDA receptor in the brain, resulting in a decrease in the excitatory neurotransmission mediated by this receptor. This effect has been implicated in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine in lab experiments include its ability to selectively modulate the activity of the NMDA receptor, which is involved in various neurological and psychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include the lack of data on its long-term safety and efficacy, as well as the need for further studies to elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine. These include the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and potent compounds that can modulate the activity of the NMDA receptor. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 1-cyclopropylsulfonylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidinone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Modulation of this receptor has been implicated in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c16-15(17,18)13-2-1-3-14(19-13)23-10-11-6-8-20(9-7-11)24(21,22)12-4-5-12/h1-3,11-12H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHJQTLKJKFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

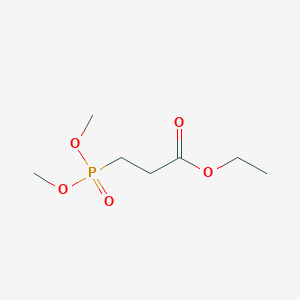
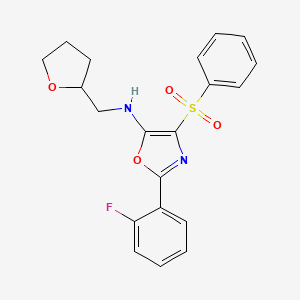
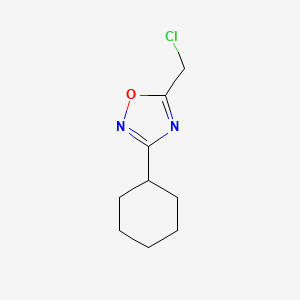
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
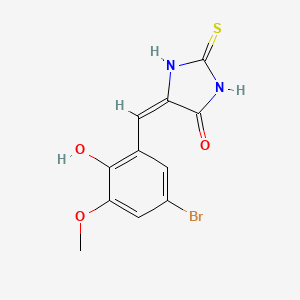
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
